molecular formula C24H26BrNO2 B12039727 Octyl 2-(4-bromophenyl)quinoline-4-carboxylate

Octyl 2-(4-bromophenyl)quinoline-4-carboxylate

Cat. No.: B12039727
M. Wt: 440.4 g/mol
InChI Key: MWDIDECVCXVCGK-UHFFFAOYSA-N
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Description

Octyl 2-(4-bromophenyl)quinoline-4-carboxylate: is a synthetic organic compound with the molecular formula C24H26BrNO2 and a molecular weight of 440.384 g/mol . This compound features a quinoline core substituted with a bromophenyl group and an octyl ester, making it a molecule of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octyl 2-(4-bromophenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of 2-(4-bromophenyl)quinoline-4-carboxylic acid. This intermediate can be synthesized through a Friedländer quinoline synthesis, which involves the condensation of an aniline derivative with a ketone in the presence of an acid catalyst.

  • Friedländer Synthesis

      Reactants: 4-bromoaniline and 2-aminobenzophenone.

      Catalyst: Acidic conditions, often using sulfuric acid or hydrochloric acid.

      Conditions: Reflux in ethanol or another suitable solvent.

  • Esterification

    • The carboxylic acid group of 2-(4-bromophenyl)quinoline-4-carboxylic acid is then esterified with octanol.
    • Catalyst: Acidic catalyst such as sulfuric acid or p-toluenesulfonic acid.

      Conditions: Reflux in an appropriate solvent like toluene or dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions

    • The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.
    • Reagents: Nucleophiles such as amines, thiols, or alkoxides.

      Conditions: Typically performed in polar aprotic solvents like DMF or DMSO at elevated temperatures.

  • Oxidation and Reduction

    • The quinoline ring can participate in redox reactions, altering its electronic properties.
    • Reagents: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

      Conditions: Vary depending on the specific reaction, often requiring controlled temperatures and inert atmospheres.

  • Ester Hydrolysis

    • The ester group can be hydrolyzed to revert to the carboxylic acid.
    • Reagents: Strong acids or bases, such as hydrochloric acid or sodium hydroxide.

      Conditions: Reflux in aqueous or alcoholic solutions.

Major Products

    Substitution: Introduction of new functional groups on the phenyl ring.

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of dihydroquinoline derivatives.

    Hydrolysis: Conversion to 2-(4-bromophenyl)quinoline-4-carboxylic acid.

Scientific Research Applications

Chemistry

    Synthetic Intermediate: Used in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Ligand Design: Employed in the design of ligands for coordination chemistry and catalysis.

Biology and Medicine

    Antimicrobial Agents: Potential use in the development of new antimicrobial compounds due to the bioactivity of quinoline derivatives.

    Fluorescent Probes: Utilized in the design of fluorescent probes for biological imaging and diagnostic applications.

Industry

    Material Science: Incorporated into the design of new materials with specific electronic or optical properties.

    Polymer Chemistry: Used as a monomer or additive in the synthesis of specialty polymers.

Mechanism of Action

The biological activity of Octyl 2-(4-bromophenyl)quinoline-4-carboxylate is primarily attributed to its interaction with cellular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting the function of topoisomerases, which are essential for DNA replication and transcription. Additionally, the bromophenyl group can enhance binding affinity to specific protein targets, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenyl)quinoline-4-carboxylic acid: Lacks the octyl ester group, making it less lipophilic.

    Octyl 2-phenylquinoline-4-carboxylate: Lacks the bromine atom, potentially altering its reactivity and biological activity.

    2-(4-Chlorophenyl)quinoline-4-carboxylate: Substitution of bromine with chlorine, affecting its electronic properties and reactivity.

Uniqueness

Octyl 2-(4-bromophenyl)quinoline-4-carboxylate is unique due to the combination of the bromophenyl group and the octyl ester, which confer specific electronic, steric, and lipophilic properties. These characteristics can enhance its interaction with biological targets and its solubility in organic solvents, making it a versatile compound for various applications.

Properties

Molecular Formula

C24H26BrNO2

Molecular Weight

440.4 g/mol

IUPAC Name

octyl 2-(4-bromophenyl)quinoline-4-carboxylate

InChI

InChI=1S/C24H26BrNO2/c1-2-3-4-5-6-9-16-28-24(27)21-17-23(18-12-14-19(25)15-13-18)26-22-11-8-7-10-20(21)22/h7-8,10-15,17H,2-6,9,16H2,1H3

InChI Key

MWDIDECVCXVCGK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Br

Origin of Product

United States

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